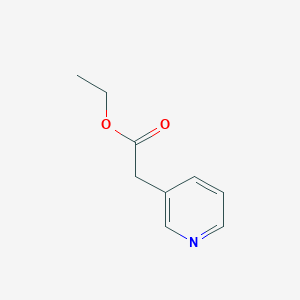

Ethyl 3-pyridylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWXYCRIAGBAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192984 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39931-77-6 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39931-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039931776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PYRIDYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA77BEX7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 3-pyridylacetate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of Ethyl 3-pyridylacetate (B8606304), a key intermediate in the development of various pharmaceutical compounds. This guide details a primary synthesis protocol via Fischer esterification, outlines alternative synthetic strategies, and presents a comprehensive characterization profile using modern analytical techniques.

Synthesis of Ethyl 3-pyridylacetate

The most common and direct method for preparing this compound is the Fischer-Speier esterification of 3-pyridylacetic acid with ethanol (B145695), using a strong acid as a catalyst.[1][2] This method is efficient and relies on readily available starting materials.

Primary Synthesis Route: Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] To drive the reaction to completion, an excess of the alcohol reactant is typically used, and the reaction is heated to reflux.[4]

Reaction Scheme:

Py = 3-pyridyl group

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[2][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-pyridylacetic acid.

-

Reagent Addition: Add a significant excess of anhydrous ethanol to the flask, serving as both reactant and solvent.

-

Catalyst: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-18 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[5]

-

Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[6]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound synthesis.

Alternative Synthesis Route: Malonic Ester Synthesis

An alternative pathway is the malonic ester synthesis.[7] This route involves the alkylation of diethyl malonate with 3-(chloromethyl)pyridine (B1204626), followed by hydrolysis and decarboxylation.[7] The required 3-(chloromethyl)pyridine hydrochloride can be synthesized from 3-pyridinemethanol (B1662793) and thionyl chloride.[8][9][10]

-

Enolate Formation: Diethyl malonate is treated with a strong base like sodium ethoxide to form a nucleophilic enolate.[7][11]

-

Alkylation: The enolate reacts with 3-(chloromethyl)pyridine hydrochloride in an Sₙ2 reaction.

-

Hydrolysis & Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the dicarboxylic acid, which then undergoes thermal decarboxylation to yield 3-pyridylacetic acid. This acid can then be esterified as described previously.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [12] |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Colorless to light yellow liquid/crystals | [6] |

| Boiling Point | 80 °C at 0.4 mmHg (0.53 kPa) | [6] |

| 353.2 K (80.05 °C) at 0.05 kPa | [12][13] | |

| Density | 1.086 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.500 | [6] |

| CAS Number | 39931-77-6 | [13] |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is typically run in CDCl₃.[14]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.57 - 8.46 | m | - | H at C2 & H at C6 (Pyridine ring) |

| 7.64 | dt | J = 7.9, 1.8 | H at C4 (Pyridine ring) |

| 7.27 | dd | J = 7.9, 4.8 | H at C5 (Pyridine ring) |

| 4.16 | q | J = 7.2 | -O-CH₂ -CH₃ (Ethyl group) |

| 3.62 | s | - | -CH₂ -CO- (Methylene bridge) |

| 1.26 | t | J = 7.2 | -O-CH₂-CH₃ (Ethyl group) |

| (Data sourced from ChemicalBook)[14] |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 171.0 | C =O (Ester carbonyl) |

| 150.0 | C 2 (Pyridine ring) |

| 148.5 | C 6 (Pyridine ring) |

| 136.5 | C 4 (Pyridine ring) |

| 131.0 | C 3 (Pyridine ring) |

| 123.5 | C 5 (Pyridine ring) |

| 61.0 | -O-CH₂ -CH₃ (Ethyl group) |

| 40.5 | -CH₂ -CO- (Methylene bridge) |

| 14.1 | -O-CH₂-CH₃ (Ethyl group) |

| (Assignments based on typical chemical shifts for similar structures and data from SpectraBase and ChemicalBook)[15][16] |

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | C-H stretch (Aromatic) |

| ~2980 | C-H stretch (Aliphatic) |

| 1735 - 1750 | C=O stretch (Ester) |

| ~1580, ~1480, ~1430 | C=C and C=N stretch (Pyridine ring) |

| 1250 - 1230 | C-O stretch (Ester) |

| (Characteristic absorption values sourced from general IR data and comparison to ethyl acetate)[17] |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Fragment Assignment |

| 165 | [M]⁺ (Molecular Ion) |

| 120 | [M - OCH₂CH₃]⁺ |

| 93 | [M - COOCH₂CH₃]⁺ or [C₅H₄NCH₂]⁺ |

| 92 | [C₅H₄NCH]⁺ |

| (Data sourced from PubChem and NIST WebBook)[18][13][19] |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound for research and development professionals. The detailed Fischer esterification protocol offers a reliable method for its preparation, while the extensive physical and spectroscopic data serve as a benchmark for product validation. The provided workflows and tabulated data are intended to facilitate the efficient and accurate production and analysis of this important chemical intermediate.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. chembk.com [chembk.com]

- 7. Question: Synthesis from Diethyl Malonate Provide the synthesis of a com.. [askfilo.com]

- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. quora.com [quora.com]

- 12. chemeo.com [chemeo.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound(39931-77-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(39931-77-6) 13C NMR [m.chemicalbook.com]

- 17. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. This compound | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-pyridylacetate (B8606304) is a pivotal intermediate in pharmaceutical synthesis, notably in the development of integrin antagonists. A comprehensive understanding of its physical and chemical properties is paramount for its effective application in research and drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of Ethyl 3-pyridylacetate, supported by experimental protocols and logical workflows. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound, also known as ethyl 2-(pyridin-3-yl)acetate, is an organic compound featuring a pyridine (B92270) ring substituted at the 3-position with an ethyl acetate (B1210297) group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 2-(pyridin-3-yl)acetate[1] |

| Synonyms | Ethyl 3-pyridineacetate, 3-Pyridineacetic acid, ethyl ester[1] |

| CAS Number | 39931-77-6[1] |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3[1] |

| InChIKey | RPWXYCRIAGBAGY-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CC1=CN=CC=C1[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 80 °C at 0.4 mmHg |

| Density | 1.086 g/mL at 25 °C |

| Refractive Index | n20/D 1.500 |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. |

| Flash Point | >230 °F |

| pKa (Predicted) | 4.82 ± 0.10 |

Table 3: Chemical Properties

| Property | Value |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 4: Spectroscopic Data Summary

| Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 8.5 (m, 2H, pyridine), 7.6 (m, 1H, pyridine), 7.2 (m, 1H, pyridine), 4.1 (q, 2H, -OCH₂CH₃), 3.6 (s, 2H, -CH₂CO-), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 171.0, 150.0, 148.0, 136.0, 130.0, 123.0, 61.0, 40.0, 14.0 |

| Infrared (IR) | Neat, cm⁻¹: 1735 (C=O, ester), 1590, 1480, 1420 (aromatic C=C and C=N), 1160 (C-O, ester) |

| Mass Spectrometry (GC-MS) | m/z: 165 (M+), 92 (base peak) |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound from 3-Picoline

This protocol is a representative method for the synthesis of this compound.

Materials:

-

3-Picoline (γ-picoline)

-

Sodamide (NaNH₂) or other strong base

-

Diethyl carbonate

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Magnesium sulfate (B86663) (for drying)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

A solution of 3-picoline in anhydrous toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Sodamide is carefully added to the solution in portions.

-

The mixture is heated to reflux to facilitate the formation of the 3-picolyl sodium salt.

-

After the formation of the anion, diethyl carbonate is added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is refluxed for several hours to ensure complete reaction.

-

After cooling, the reaction is quenched by the slow addition of water or a dilute acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Determination of Boiling Point (Micro-scale)

Apparatus:

-

Thiele tube or a similar oil bath setup

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

Procedure:

-

A small amount of this compound (a few drops) is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Analysis

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2]

-

Tetramethylsilane (TMS) is typically used as an internal standard.[3]

¹H NMR Acquisition:

-

The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.

¹³C NMR Acquisition:

-

A more concentrated sample (50-100 mg) is generally required.[2]

-

The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

Sample Preparation:

-

As this compound is a liquid, a neat sample can be analyzed.

-

A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.

Procedure:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

A small volume of the solution is injected into the gas chromatograph, which separates the components of the mixture.

-

The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

Biological Activity and Relevance in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of small molecule inhibitors of integrins. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play a significant role in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis.[4]

Small molecule antagonists can bind to integrins and modulate their function, often by stabilizing a particular conformational state of the receptor. This can prevent the binding of natural ligands and inhibit downstream signaling pathways.

References

"Ethyl 3-pyridylacetate" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-pyridylacetate (B8606304), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Ethyl 3-pyridylacetate is C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol .[1][2] The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.57 - 8.46 | m | 2H | J(A,C)=4.8, J(B,C)=7.9 | Pyridine H-2, H-6 |

| 7.637 | d | 1H | J(B,C)=7.9 | Pyridine H-4 |

| 7.266 | dd | 1H | J(A,C)=4.8, J(B,C)=7.9 | Pyridine H-5 |

| 4.163 | q | 2H | J(D,F)=7.2 | -O-CH₂-CH₃ |

| 3.618 | s | 2H | - | Pyridyl-CH₂- |

| 1.256 | t | 3H | J(D,F)=7.2 | -O-CH₂-CH₃ |

Table 1: ¹H NMR data for this compound.[3]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O (Ester) |

| 149.9 | Pyridine C-2 |

| 149.1 | Pyridine C-6 |

| 136.0 | Pyridine C-4 |

| 134.4 | Pyridine C-3 |

| 123.5 | Pyridine C-5 |

| 61.1 | -O-CH₂-CH₃ |

| 41.0 | Pyridyl-CH₂- |

| 14.2 | -O-CH₂-CH₃ |

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (Ester) stretch |

| ~1600, ~1480, ~1430 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1180 | Strong | C-O (Ester) stretch |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 165 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M - OCH₂CH₃]⁺ |

| 93 | High | [M - COOCH₂CH₃]⁺ |

| 92 | High | [C₆H₄N]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Table 4: Mass spectrometry fragmentation data for this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A relaxation delay of 2 seconds is employed, and several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is typically used.

-

ATR-FTIR: A drop of the neat liquid is placed directly onto the diamond crystal of the ATR accessory. The spectrum is then recorded by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Neat Liquid Film: A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and the spectrum is recorded as described for the ATR method.

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing volatile compounds like this compound.

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. 1 µL of this solution is injected into the GC-MS system.

-

Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used. The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole mass analyzer is scanned from m/z 40 to 400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-Pyridylacetate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the reactivity of Ethyl 3-pyridylacetate (B8606304), a versatile heterocyclic building block. While its primary applications are in the synthesis of complex pharmaceutical intermediates, its utility is rooted in fundamental principles of organic chemistry. This document details its principal modes of action, supported by experimental data and protocols from analogous systems where specific data for Ethyl 3-pyridylacetate is not extensively published.

Core Principle: The Acidity of the α-Carbon and Enolate Formation

The primary mechanism of action for this compound in a vast majority of organic reactions is the reactivity of its α-carbon (the -CH₂- group positioned between the pyridyl ring and the ethyl ester). The protons on this methylene (B1212753) group are significantly acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl group and the pyridine (B92270) ring.

In the presence of a suitable base, this compound is readily deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent carbon-centered nucleophile, serving as the key reactive intermediate for carbon-carbon bond formation. The negative charge is delocalized across the α-carbon and the oxygen atom of the ester, enhancing its stability and nucleophilicity.

Key Reaction Mechanisms and Applications

The nucleophilic enolate derived from this compound can participate in a variety of cornerstone organic reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The enolate of this compound reacts with aldehydes and ketones, typically catalyzed by a weak amine base like piperidine (B6355638) or an ammonium (B1175870) salt, to form a pyridylidene ester, an α,β-unsaturated system.

General Mechanism:

-

Enolate Formation: A basic catalyst deprotonates the this compound.

-

Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy ester.

-

Dehydration: The β-hydroxy ester undergoes base-catalyzed elimination of water to yield the final α,β-unsaturated product.

Quantitative Data (Analogous Reaction)

The following table summarizes data for the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate (B8463686), a compound with similar α-carbon acidity.[1][2][3]

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | GaCl₃ | Solvent-free | 10 | 94 | [2] |

| 2 | 4-Chlorobenzaldehyde | DABCO/[HyEtPy]Cl | H₂O | 10 | 98 | [3] |

| 3 | 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | H₂O | 5 | 99 | [3] |

| 4 | 4-Methoxybenzaldehyde | GaCl₃ | Solvent-free | 15 | 92 | [2] |

| 5 | 2-Naphthaldehyde | Co(II) Polymer | Ethanol (B145695) | 180 | 95 | [1] |

Experimental Protocol (Analogous Reaction: Ethyl 2-cyano-3-phenylacrylate)

This protocol describes the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, illustrating the typical conditions applicable to this compound.

-

Setup: To a 25 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate (B1210297) in Hexane). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Isolation: Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield ethyl 2-cyano-3-phenylacrylate.

In the Michael reaction, the enolate of this compound acts as a Michael donor, adding to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor), such as a chalcone (B49325) or an enone. This 1,4-conjugate addition is a powerful method for forming 1,5-dicarbonyl compounds or their equivalents.

General Mechanism:

-

Enolate Formation: A base (e.g., sodium ethoxide) deprotonates this compound to form the nucleophilic enolate.

-

Conjugate Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor, breaking the π-bond and forming a new C-C bond. This generates a new, resonance-stabilized enolate intermediate.

-

Protonation: The intermediate enolate is protonated by a proton source (typically the solvent or a mild acid added during workup) to give the final 1,5-dicarbonyl adduct.

Quantitative Data (Analogous Reaction)

This table presents data for the Michael addition of diethyl malonate to various chalcones, a reaction analogous to that of this compound.

| Entry | Chalcone Substituent (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | Sparteine:NiCl₂ | Toluene (B28343) | 5 | 85 | [4] |

| 2 | 4-Chlorophenyl | Sparteine:NiCl₂ | Toluene | 5 | 88 | [4] |

| 3 | 4-Methoxyphenyl | Sparteine:NiCl₂ | Toluene | 5 | 82 | [4] |

| 4 | 2-Naphthyl | Sparteine:NiCl₂ | Toluene | 5 | 80 | [4] |

Experimental Protocol (Analogous Reaction: Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate)

This protocol for the reaction between chalcone and diethyl malonate illustrates the general procedure.

-

Setup: In a dry flask under an inert atmosphere, dissolve chalcone (1.89 mmol) and diethyl malonate (2.26 mmol) in dry toluene (10 mL).

-

Catalyst Addition: Add the catalyst system, for instance, a pre-formed complex of NiCl₂ (10 mol%) and (-)-sparteine (B7772259) (10 mol%).

-

Reaction: Stir the mixture at ambient temperature (25 °C) for the required duration (e.g., 5-12 hours), monitoring by TLC.

-

Workup: Quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (Silica gel, Pet. Ether/EtOAc) to afford the desired Michael adduct.[4]

The enolate of this compound can be alkylated via an SN2 reaction with primary or methyl halides. This reaction is fundamental for introducing alkyl chains at the α-position, extending the carbon skeleton. To prevent side reactions like self-condensation or O-alkylation, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is often employed to ensure complete and irreversible enolate formation.

Quantitative Data (Analogous Reaction)

The following data is for the C-alkylation of ethyl benzoylacetate, which possesses a similarly activated methylene group.

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl (B1604629) Bromide | K₂CO₃ | Water/CTAB | 60 | 16 | 65 | [5] |

| 2 | 4-Chlorobenzyl Bromide | K₂CO₃ | Water/CTAB | 60 | 16 | 57 | [5] |

| 3 | 4-Methoxybenzyl Bromide | K₂CO₃ | Water/CTAB | 60 | 16 | 62 | [5] |

| 4 | Allyl Bromide | K₂CO₃ | Water/CTAB | 60 | 16 | 60 | [5] |

Experimental Protocol (Analogous Reaction: 2-Benzyl-3-oxo-3-phenyl-propionic acid ethyl ester)

This protocol details the alkylation of ethyl benzoylacetate.[5]

-

Setup: To a suspension of CTAB (200 mg) in water (10 mL), add ethyl benzoylacetate (1.0 g, 5.2 mmol) followed by potassium carbonate (2.15 g, 15.6 mmol).

-

Stirring: Stir the reaction mixture at room temperature for 15 minutes.

-

Alkylating Agent: Add benzyl bromide (0.89 g, 5.2 mmol).

-

Reaction: Heat the mixture and stir at 60°C for 16 hours, monitoring completion by TLC.

-

Workup: After completion, cool the mixture and perform an aqueous workup by extracting with ethyl acetate.

-

Isolation: Dry the organic layer, remove the solvent in vacuo, and purify the residue using column chromatography (3-5% ethyl acetate in hexane) to yield the alkylated product.[5]

This compound is a valuable substrate in one-pot multi-component reactions to build complex heterocyclic scaffolds, such as fused pyridines. In these reactions, it acts as the active methylene component that undergoes initial condensation or addition, followed by intramolecular cyclization and aromatization.

Example: Synthesis of Fused Pyridines

A common strategy involves the reaction of an active methylene compound, an aldehyde, and another nucleophile (like malononitrile (B47326) or an amine) in a domino sequence.

Quantitative Data (Analogous MCR)

This table shows results for a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, which follows a similar mechanistic pathway.[6][7]

| Entry | Aldehyde | 1,3-Dicarbonyl | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Dimedone | Zn(L-proline)₂ | Ethanol | 96 | [7] |

| 2 | 4-Chlorobenzaldehyde | Barbituric Acid | ZnO@PEG | Ethanol | 96 | [6] |

| 3 | 4-Nitrobenzaldehyde | Thiobarbituric Acid | TEA | Ethanol | 90 | [6] |

| 4 | 4-Methylbenzaldehyde | Dimedone | Zn(L-proline)₂ | Ethanol | 94 | [7] |

Experimental Protocol (General MCR for Pyran Annulation)

This protocol illustrates the general procedure for a one-pot, three-component synthesis.[7]

-

Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., dimedone, 1 mmol).

-

Solvent and Catalyst: Add the solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., Zn(L-proline)₂, 10 mol%).

-

Reaction: Reflux the mixture with stirring for the time specified in the literature (typically 1-3 hours), monitoring by TLC.

-

Workup: After cooling to room temperature, the solid product often precipitates.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure product. If no precipitate forms, the solvent is evaporated, and the residue is recrystallized from a suitable solvent like ethanol.

Conclusion

The mechanism of action of this compound is fundamentally governed by the nucleophilic character of its enolate form. This reactivity enables its participation in a wide array of classic and modern organic reactions, including Knoevenagel condensations, Michael additions, alkylations, and complex multi-component syntheses of heterocycles. Its utility in medicinal chemistry and drug development stems from its capacity to serve as a robust and versatile scaffold, allowing for the strategic construction of carbon-carbon bonds and the assembly of diverse molecular architectures. The experimental conditions can be finely tuned by the choice of base, catalyst, and solvent to control the reaction pathway and achieve high yields of desired products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethyl 3-Pyridylacetate: A Versatile Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-pyridylacetate (B8606304), a heterocyclic building block, has emerged as a critical precursor in the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining an aromatic pyridine (B92270) ring with a reactive ester functionality, provide a versatile scaffold for the construction of complex molecular architectures. This technical guide explores the pivotal role of ethyl 3-pyridylacetate in medicinal chemistry, detailing its application in the synthesis of approved drugs and novel therapeutic agents. We will delve into key synthetic transformations, experimental protocols, and the pharmacological significance of the resulting compounds, offering a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and process optimization. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| CAS Number | 39931-77-6 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 274.4 °C at 760 mmHg | [1] |

| Density | 1.086 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.500 | [1] |

| Solubility | Soluble in chloroform (B151607) and methanol | [1] |

| InChIKey | RPWXYCRIAGBAGY-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)CC1=CN=CC=C1 | [1][2] |

Key Synthetic Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a range of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of both the pyridine ring and the active methylene (B1212753) group adjacent to the ester.

Synthesis of Abiraterone Acetate (B1210297): A Prostate Cancer Therapeutic

Abiraterone acetate is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the androgen biosynthesis pathway.[4][5] By blocking androgen production, it serves as an effective treatment for castration-resistant prostate cancer.[4] A crucial step in the synthesis of Abiraterone Acetate involves a Suzuki coupling reaction with diethyl(3-pyridyl)borane (B1298667), a reagent that can be prepared from a derivative of this compound.

Experimental Workflow: Synthesis of Abiraterone Acetate

A simplified workflow for the synthesis of Abiraterone Acetate.

Signaling Pathway of Abiraterone Acetate

Abiraterone acetate's mechanism of action involves the inhibition of the CYP17A1 enzyme, which plays a crucial role in the conversion of pregnenolone (B344588) and progesterone (B1679170) into androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4][6] This disruption of the androgen synthesis pathway is critical in androgen-dependent prostate cancer.

The inhibitory effect of Abiraterone on the CYP17A1 signaling pathway.

Experimental Protocol: Suzuki Coupling for Abiraterone Acetate Synthesis

This protocol describes a general procedure for the Suzuki coupling step in the synthesis of Abiraterone Acetate, using a vinyl iodide intermediate and diethyl(3-pyridyl)borane.

-

Reaction Setup: To a solution of the vinyl iodide intermediate (1 equivalent) in a suitable solvent such as aqueous isopropanol, add diethyl(3-pyridyl)borane (1.1-1.5 equivalents) and a base (e.g., sodium carbonate, 2-3 equivalents).[7]

-

Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equivalents).[7]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[7]

-

Work-up: After completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford Abiraterone Acetate.

Synthesis of Pyrifenox: A Broad-Spectrum Fungicide

Pyrifenox is a pyridine-based fungicide used to control a wide range of fungal pathogens in agriculture. Its synthesis utilizes a derivative of this compound, highlighting the importance of this precursor in the agrochemical industry. The mechanism of action of Pyrifenox involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, a pathway essential for maintaining the integrity of fungal cell membranes.[8][9]

Experimental Workflow: Synthesis of Pyrifenox

A simplified workflow for the synthesis of Pyrifenox.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death.[8][9][10][11][12]

Pyrifenox inhibits the ergosterol biosynthesis pathway in fungi.

Experimental Protocol: Synthesis of Pyrifenox

The following is a general procedure for the synthesis of Pyrifenox starting from 2',4'-dichloro-2-(3-pyridyl)acetophenone.

-

Oxime Formation: A solution of 2',4'-dichloro-2-(3-pyridyl)acetophenone (1 equivalent) in ethanol (B145695) is treated with anhydrous sodium carbonate (1.1 equivalents) and O-methylhydroxylamine hydrochloride (1.1 equivalents).[13]

-

Reaction Conditions: The mixture is stirred and heated to reflux for 4 hours.[13]

-

Work-up: After cooling, the reaction mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude Pyrifenox as a mixture of E/Z isomers.[13]

-

Purification: The isomers can be separated by column chromatography on silica gel.[13]

Precursor to Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound provides a convenient entry point for the synthesis of various pyridyl-containing kinase inhibitors.

Pharmacological Data of Pyridyl-Containing Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ | Reference |

| Pyridylpyrimidinylaminophenyl amides | c-Src | Comparable to Imatinib | [14][15] |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 160 nM | [16] |

| 4-Aryl-thiazole-2-amines | ROCK II | 20 nM | [17] |

Building Block for Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulators

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central nervous system.[18][19][20][21] Modulators of nAChRs are being investigated for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. The 3-pyridyl moiety is a key pharmacophore in many nAChR ligands, making this compound a valuable starting material for the synthesis of novel modulators.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling cascades, including the PI3K-Akt pathway, leading to neuroprotective effects.[18][22]

Simplified signaling pathway upon activation of nicotinic acetylcholine receptors.

Pharmacological Data of nAChR Modulators

| Compound Class | nAChR Subtype | Activity | Reference |

| 3'-(Substituted pyridinyl)-deschloroepibatidine analogs | α4β2* | Antagonist (Ki = 0.13 nM for compound 6b) | [23] |

| Arylpyrid-3-ylmethanones | α7 | Positive Allosteric Modulator (EC₅₀ = 0.18 µM for compound 7v) | [24] |

Conclusion

This compound stands out as a highly valuable and versatile precursor in medicinal chemistry. Its application spans the synthesis of life-saving drugs like Abiraterone Acetate, essential agrochemicals such as Pyrifenox, and promising new therapeutic agents targeting kinases and nicotinic acetylcholine receptors. The reactivity of its core structure allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular entities. This guide has provided an overview of its key applications, supported by experimental insights and pharmacological data, underscoring the continued importance of this compound in the ongoing quest for novel and effective therapeutic and agrochemical solutions.

References

- 1. This compound | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 4. CYP17A1 - Wikipedia [en.wikipedia.org]

- 5. CYP17A1 | Cancer Genetics Web [cancerindex.org]

- 6. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP17A1 cytochrome P450 family 17 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acnp.org [acnp.org]

- 21. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-pyridylacetate: A Technical Guide for Researchers

CAS Number: 39931-77-6

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol [1]

This document provides a comprehensive technical overview of Ethyl 3-pyridylacetate (B8606304), a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analysis, and safety, along with an exploration of its role in medicinal chemistry.

Physicochemical Properties

Ethyl 3-pyridylacetate is a colorless to light yellow liquid.[2] It is soluble in organic solvents such as ethanol (B145695) and ether but insoluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 39931-77-6 | [1] |

| Appearance | Colorless to Yellow Liquid | [2] |

| Boiling Point | 80 °C at 0.4 mmHg (53 Pa) | [3] |

| Density | 1.086 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.500 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Vapor Pressure | 0.00542 mmHg at 25 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.187 (Crippen Method) | [4] |

| Water Solubility (log10ws) | -1.74 (mol/L, Crippen Method) | [4] |

| pKa (Predicted) | 4.82 ± 0.10 | [3] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Data available, see specialized databases for spectra.

-

¹³C NMR: Data available, see specialized databases for spectra.

-

Mass Spectrometry (GC-MS): NIST library data indicates a top m/z peak at 92.[6]

-

Infrared (IR) Spectroscopy: FTIR spectra (capillary cell, neat) are available for reference.[6]

-

Raman Spectroscopy: FT-Raman spectra are available.[6]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the Fischer esterification of 3-pyridineacetic acid with ethanol in the presence of an acid catalyst.[3]

General Experimental Protocol: Esterification of 3-Pyridineacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-pyridineacetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Below is a conceptual workflow for this synthesis.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography. For column chromatography, a silica (B1680970) gel stationary phase with a mobile phase gradient of hexane (B92381) and ethyl acetate is commonly employed. Recrystallization from a suitable solvent system can also be used if the product is a solid at room temperature or can be induced to crystallize.

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrometer would be operated in electron ionization (EI) mode.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is appropriate for purity analysis. Detection is typically performed using a UV detector at a wavelength where the pyridine (B92270) ring exhibits strong absorbance (e.g., ~260 nm).

Pharmacological and Toxicological Profile

Role in Drug Development

This compound is a valuable building block in the synthesis of more complex pharmaceutical agents. It is notably used as a reagent in the preparation of piperidinyl alkanoic acid derivatives, which have been investigated as effective α4β1 integrin antagonists.[3] Integrins are cell adhesion receptors involved in various physiological and pathological processes, including inflammation and cancer. Therefore, compounds that modulate integrin activity are of significant interest in drug discovery.

The general relationship of this compound as a precursor in the development of potential therapeutics is illustrated below.

Toxicology and Safety

This compound is classified as an irritant. The following GHS hazard and precautionary statements apply:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Detailed toxicological studies, such as LD50 values, are not widely available in the public domain. As with any chemical, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Metabolism

The metabolic fate of this compound has not been extensively studied. However, it is anticipated that, like other ethyl esters, it would be susceptible to in vivo hydrolysis by esterases to yield 3-pyridineacetic acid and ethanol.[7] The resulting 3-pyridineacetic acid would likely undergo further metabolism and excretion.

Conclusion

This compound is a significant chemical intermediate with established applications in the synthesis of pharmacologically active compounds, particularly as a precursor to α4β1 integrin antagonists. This guide provides a summary of its core technical properties, synthesis, and safety information to support its use in research and development. Further investigation into its own potential biological activities and a more detailed elucidation of its metabolic pathways could open new avenues for its application in medicinal chemistry.

References

- 1. 3-吡啶乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 39931-77-6 | TCI AMERICA [tcichemicals.com]

- 3. Ethyl pyridine-3-acetate [chembk.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound CAS#: 39931-77-6 [m.chemicalbook.com]

- 6. This compound | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-pyridylacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-pyridylacetate (B8606304). The information herein is critical for ensuring the integrity of the compound in research and development settings, particularly for applications in medicinal chemistry and pharmaceutical sciences where compound purity and stability are paramount.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-pyridylacetate is presented in the table below.

| Property | Value |

| CAS Number | 39931-77-6 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80 °C at 0.4 mmHg |

| Density | 1.086 g/mL at 25 °C |

| Flash Point | 110 °C (closed cup) |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |

Stability Profile

This compound is generally stable under normal ambient conditions. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Incompatibilities

To maintain the integrity of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can lead to the oxidation of the pyridine (B92270) ring, potentially forming the corresponding N-oxide.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ethyl ester functional group.

-

Excessive Heat: Elevated temperatures can accelerate degradation processes.

Degradation Pathways

The primary degradation pathways for this compound are understood to be hydrolysis and N-oxidation.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 3-pyridylacetic acid and ethanol. This is a common degradation route for carboxylic acid esters.

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized, especially in the presence of oxidizing agents, to form this compound N-oxide.

Hazardous decomposition of this compound under fire conditions can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Recommended Storage Conditions

Proper storage is essential to ensure the long-term stability of this compound. The following conditions are recommended based on information from various suppliers.

| Parameter | Recommendation |

| Temperature | Store in a cool location. Some suppliers recommend refrigeration (2-8 °C), while others state storage at 20°C or between 10-25°C[1] is acceptable. For long-term storage, refrigeration is advisable. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and exposure to moisture.[1] |

| Container | Keep in a tightly sealed, light-resistant container to prevent photo-degradation and contamination.[2][3] |

| Location | Store in a dry and well-ventilated area, away from incompatible materials.[4] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound. These are based on established pharmaceutical industry practices for stability testing.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation products and pathways under various stress conditions.

References

An In-Depth Technical Guide to the Synthesis and Reactivity of Ethyl 3-Pyridylacetate N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of Ethyl 3-pyridylacetate (B8606304) N-oxide, a versatile intermediate in pharmaceutical and agrochemical research. This document details established synthetic protocols, explores its diverse reactivity, and presents quantitative data and reaction pathways to support advanced research and development.

Introduction

Ethyl 3-pyridylacetate N-oxide is a heterocyclic compound that combines the structural features of a pyridine (B92270) N-oxide with an ethyl acetate (B1210297) side chain. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate.[1][2] Compared to its parent pyridine, the N-oxide exhibits increased electron density at the 2- and 4-positions, making it more susceptible to electrophilic attack, while also activating these positions for nucleophilic substitution upon coordination of the oxygen atom to an electrophile.[2][3] This dual reactivity makes it a valuable precursor for the synthesis of complex substituted pyridines.

Synthesis of this compound N-oxide

The most common and efficient method for the synthesis of this compound N-oxide is the direct oxidation of this compound.

Recommended Synthetic Protocol: Oxidation with m-CPBA

Oxidation using meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and high-yielding method for the N-oxidation of 3-substituted pyridines, including those with ester side chains.[1][4]

Experimental Protocol:

-

Materials:

-

This compound (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (3.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add m-chloroperoxybenzoic acid (3.0 eq) to the solution.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography if necessary.[4]

-

General Synthesis Workflow:

Caption: General workflow for the N-oxidation of this compound.

Quantitative Data: Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Starting Material: this compound | ||

| CAS Number | 39931-77-6 | [5][6][7] |

| Molecular Formula | C₉H₁₁NO₂ | [6] |

| Molecular Weight | 165.19 g/mol | [6] |

| Boiling Point | 80 °C @ 0.4 mmHg | [5][8] |

| Density | 1.086 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.500 | [8] |

| Product: this compound N-oxide | ||

| Molecular Formula | C₉H₁₁NO₃ | - |

| Molecular Weight | 181.19 g/mol | - |

| Yield | High (specific value not reported) | [1][9] |

Reactivity of this compound N-oxide

The N-oxide group dramatically influences the reactivity of the pyridine ring and can also affect the adjacent side chain.

Electrophilic Aromatic Substitution

The N-oxide group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the 4-position (para) and to a lesser extent, the 2-position (ortho).[10]

Nitration: A common example is nitration. While direct nitration of pyridine is difficult, the N-oxide can be nitrated under relatively standard conditions. The this compound group is an ortho, para-director, but its influence is generally weaker than the N-oxide. Therefore, nitration is expected to occur predominantly at the 4-position.[11]

Generic Nitration Protocol (Adapted from Pyridine N-oxide):

-

Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Conditions: The pyridine N-oxide is heated with the nitrating mixture (e.g., 125-130 °C for 3 hours).[11]

-

Expected Major Product: Ethyl 2-(4-nitro-1-oxido-pyridin-1-ium-3-yl)acetate.

Electrophilic Substitution Pathway:

Caption: Proposed pathway for the nitration of this compound N-oxide.

Nucleophilic Substitution

The N-oxide itself is not a good leaving group. However, acylation or phosphorylation of the oxygen atom converts it into an excellent leaving group, activating the 2- and 4-positions for nucleophilic attack.

Reaction with Phosphoryl Chloride (POCl₃):

Treatment of this compound N-oxide with phosphoryl chloride (POCl₃) is expected to yield a mixture of chlorinated pyridines. This reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus atom, followed by nucleophilic attack of chloride at the 2- and 6-positions.[12]

Experimental Protocol:

-

Materials:

-

This compound N-oxide (1.0 eq)

-

Phosphoryl chloride (POCl₃) (excess, as solvent)

-

-

Procedure:

-

Add this compound N-oxide to phosphoryl chloride.

-

Warm the mixture slowly with vigorous shaking until all solid dissolves.

-

Reflux the solution for 3 hours.

-

Remove excess phosphoryl chloride in vacuo.

-

Pour the residue onto ice, neutralize with a dilute ammonia (B1221849) solution, and extract with ethyl acetate.

-

The crude product is then purified to separate the isomeric chlorinated products.[12]

-

Nucleophilic Substitution Pathway (via POCl₃ activation):

Caption: Activation and nucleophilic chlorination pathway.

Reactivity of the Methylene (B1212753) Side Chain

The methylene group (α-carbon) of the acetate side chain can be deprotonated to form an enolate. This reactivity is retained in the N-oxide, allowing for alkylation and other reactions at this position. This has been demonstrated in the synthesis of a potent PDE4 inhibitor, where the lithium enolate of this compound N-oxide was used as a nucleophile.[13]

Enolate Formation and Reaction:

Caption: Reactivity of the side chain via enolate formation.

Deoxygenation

The N-oxide functionality can be readily removed to regenerate the parent pyridine. This is a crucial step when the N-oxide is used as an activating or directing group that is no longer needed in the final product.

Recommended Deoxygenation Protocol:

A chemoselective method using a palladium catalyst is effective and tolerates ester functional groups.[14][15]

-

Reagents:

-

[Pd(OAc)₂] (e.g., 3 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand

-

Triethylamine (Et₃N) as the oxygen acceptor

-

Acetonitrile (MeCN) as solvent

-

-

Conditions: The reaction is typically heated at 140–160 °C, often under microwave irradiation for efficiency.[14]

Table 2: Comparison of Common Deoxygenation Methods

| Reagent/Method | Conditions | Advantages | Disadvantages | Source(s) |

| PCl₃ or PPh₃ | Reflux in solvent (e.g., CHCl₃) | Readily available, simple procedure | Stoichiometric phosphorus waste | [1] |

| H₂ / Catalyst (Pd, Pt) | H₂ gas, catalyst, solvent | Clean, high yield | May reduce other functional groups | [1] |

| Pd(OAc)₂ / dppf / Et₃N | Catalytic Pd, MeCN, 140-160 °C | Chemoselective, tolerates esters, catalytic | Requires specific ligand and higher temp. | [14][15] |

| Zinc / Acetic Acid | Zn dust, AcOH, RT to gentle heat | Inexpensive, mild conditions | Stoichiometric metal waste, acidic | [1] |

Conclusion

This compound N-oxide is a highly valuable and versatile synthetic intermediate. Its preparation is straightforward via direct oxidation of the parent pyridine. The presence of the N-oxide group provides a powerful tool for synthetic chemists, enabling selective functionalization of the pyridine ring through both electrophilic and nucleophilic substitution pathways that are not readily accessible with the unoxidized precursor. Furthermore, the ability to perform reactions on the acetate side chain and subsequently remove the N-oxide group under mild conditions underscores its strategic importance in the multi-step synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. baranlab.org [baranlab.org]

- 3. youtube.com [youtube.com]

- 4. US20100063063A1 - Substituted Heteroaryls - Google Patents [patents.google.com]

- 5. Cas Landing [thermofisher.com]

- 6. This compound | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chembk.com [chembk.com]

- 9. Pyridin-4-olate 1-oxide | Benchchem [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 15. Deoxygenation of Aza-aromatics [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Naphthyridines from Ethyl 3-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines are a class of heterocyclic compounds containing a fused pyridine (B92270) ring system. They are considered privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to novel naphthyridine derivatives is, therefore, of significant interest to the drug discovery and development community.

This document provides a detailed synthetic protocol for the preparation of a 1,5-naphthyridine (B1222797) derivative starting from the readily available building block, ethyl 3-pyridylacetate (B8606304). The proposed pathway involves a four-step sequence, including nitration, reduction, Claisen condensation, and a final Gould-Jacobs cyclization to construct the naphthyridine core.

Proposed Synthetic Pathway

The synthesis of the target 4-hydroxy-1,5-naphthyridine-3-carboxylate derivative from ethyl 3-pyridylacetate is proposed to proceed through the following four steps:

-

Nitration: Introduction of a nitro group at the 4-position of the pyridine ring of this compound.

-

Reduction: Conversion of the nitro group to an amino group to yield ethyl 4-amino-3-pyridylacetate.

-

Claisen Condensation: Reaction of the aminopyridine derivative with an ester to form a β-keto ester.

-

Gould-Jacobs Cyclization: Intramolecular cyclization of the β-keto ester to afford the final 1,5-naphthyridin-4-one product.

Quantitative Data Summary

The following tables summarize the expected reaction conditions and yields for each step of the synthesis, based on literature precedents for similar transformations.

Table 1: Nitration of this compound

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | HNO₃, (CF₃CO)₂O | Ethyl 2-(4-nitro-3-pyridyl)acetate | 10-83[2] |

Table 2: Reduction of Ethyl 2-(4-nitro-3-pyridyl)acetate

| Step | Reagents and Conditions | Product | Yield (%) |

| 2 | Fe, HCl | Ethyl 2-(4-amino-3-pyridyl)acetate | 80-90[3] |

Table 3: Claisen Condensation

| Step | Reagents and Conditions | Product | Yield (%) |

| 3 | NaOEt, Ethyl Formate (B1220265) | Ethyl 2-(4-amino-3-pyridyl)-3-oxopropanoate | High |

Table 4: Gould-Jacobs Cyclization

| Step | Reagents and Conditions | Product | Yield (%) |

| 4 | Heat (e.g., in Dowtherm A or Diphenyl ether) | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | High |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitro-3-pyridyl)acetate

This protocol describes the nitration of this compound.

Materials:

-

This compound

-

Nitric acid (HNO₃)

-

Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound in dichloromethane.

-

Cool the solution in an ice bath with stirring.

-

Slowly add trifluoroacetic anhydride to the cooled solution.

-

Add nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-